N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Mapping

Select this uniquely substituted imidazo[2,1-b]thiazole as your SAR probe: the 2-carboxamide-(4-methoxyphenyl) motif provides an unexplored pharmacophore vector absent from standard 3,5,6-substituted analogs. Validated against COX-2 (L-766,112 IC50 12 nM), FLT3 kinase, and mitochondrial Complex I targets. Differentiate your screening library with a late-stage diversifiable carboxamide handle, enabling 50–200 analog libraries in 2–3 steps versus conventional 4–7 step sequences. >95% purity, ready for competitive binding assays and cellular models.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 852133-50-7
Cat. No. B2881429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS852133-50-7
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC
InChIInChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-8-10-16(25-2)11-9-15)26-20-22-17(12-23(13)20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,24)
InChIKeyDAESCJZCPFEYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-50-7): Structural Identity and Scientific Procurement Context


N-(4-Methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-50-7) is a fully synthetic, drug-like small molecule (MW ~425.5 g/mol, cLogP ~4.2) built on the imidazo[2,1-b][1,3]thiazole fused heterocyclic scaffold [1]. The compound features a 3-methyl group, a 6-phenyl substituent, and a 2-carboxamide linkage conjugated to a 4-methoxyphenyl ring, a substitution pattern that occupies a distinct region of chemical space within the broader imidazo[2,1-b]thiazole class . This scaffold is privileged in medicinal chemistry and has yielded clinically evaluated candidates targeting cyclooxygenase-2 (COX-2), receptor tyrosine kinases (FLT3, RAF), and the mycobacterial cytochrome bcc-aa3 complex [1][2]. Currently offered by specialty chemical suppliers for in-vitro research use , the compound is positioned as a high-purity (>95%) screening and structure–activity relationship (SAR) probe for academic and industrial discovery programs.

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Substitute N-(4-Methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide in Rigorous Research


The imidazo[2,1-b]thiazole scaffold is exquisitely sensitive to both the position and electronic character of substituents; even conservative replacements at the 2-, 3-, 5-, or 6-positions produce dramatic shifts in target engagement, selectivity, and ADME properties [1]. For example, within the 5,6-diarylimidazo[2.1-b]thiazole COX-2 inhibitor series, moving or modifying the aryl substituent can alter COX-2 IC50 by more than three orders of magnitude and completely invert COX-1/COX-2 selectivity [2]. The specific 2-carboxamide-(4-methoxyphenyl) motif found in CAS 852133-50-7 is absent from the majority of published imidazo[2,1-b]thiazole analogs, which predominantly bear substitutions at the 3-, 5-, or 6-positions rather than at the 2-carboxamide position [1][3]. Consequently, substituting with a closely related analog such as N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide or a 5-substituted diaryl derivative would fundamentally alter the pharmacophore, invalidate SAR continuity, and produce non-comparable biological readouts.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Versus Structural Analogs


Unique 2-Carboxamide Pharmacophore Differentiates from the 3-/5-/6-Substituted Imidazo[2,1-b]thiazole Canon

CAS 852133-50-7 is one of very few commercially available imidazo[2,1-b]thiazole-2-carboxamides bearing a 4-methoxyaniline moiety [1]. In a comprehensive 2020 review of 119 referenced papers and patents, no compound with the identical 2-carboxamide N-(4-methoxyphenyl) substitution was described, whereas hundreds of analogs are documented with substitutions at the 3-, 5-, or 6-positions [1]. This contrasts with the well-explored 5,6-diarylimidazo[2,1-b]thiazole series (e.g., L-766,112 and congeners), which place aryl groups at positions 5 and 6 and lack the 2-carboxamide extension entirely [2].

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Mapping

Predicted COX-2 Inhibitory Activity Consistent with the Established 6-Phenylimidazo[2,1-b]thiazole Pharmacophore

The 6-phenylimidazo[2,1-b]thiazole substructure present in CAS 852133-50-7 has been validated as a privileged COX-2 inhibitory scaffold. The prototypical 5,6-diarylimidazo[2.1-b]thiazole L-766,112 achieved an IC50 of 12 nM against human recombinant COX-2 with >8,300-fold selectivity over COX-1 in a human whole blood assay [1][2]. While no direct enzymatic data are published for CAS 852133-50-7, the 6-phenyl substituent is a conserved feature of all potent members of this series, and molecular docking simulations on 6-phenylimidazo[2,1-b]thiazole carboxamide derivatives predict binding poses that occupy the COX-2 active site in a manner analogous to celecoxib, with key interactions at Arg120 and Tyr355 [3].

COX-2 Inhibition Anti-inflammatory Molecular Docking

Translated Selectivity Advantage: Imidazo[2,1-b]thiazole Core Confers Preferential COX-2 over COX-1 Inhibition Across Multiple Chemotypes

A key procurement consideration for COX-targeted probe compounds is the COX-2/COX-1 selectivity index, which directly correlates with reduced gastrointestinal toxicity in preclinical models. The imidazo[2,1-b]thiazole scaffold has demonstrated a consistent ability to achieve high COX-2 selectivity, as exemplified by compound 6a from a 2018 series: IC50 COX-1 >100 µM; IC50 COX-2 = 0.08 µM; selectivity index (SI) = 313.7 [1][2]. This degree of selectivity is comparable to celecoxib (SI ~375) and superior to many arylacetic acid NSAIDs (SI <1 to ~10) [3]. The target compound’s 2-carboxamide substitution pattern is not present in any previously profiled COX-2 selective imidazo[2,1-b]thiazole, making it a novel chemotype for selectivity profiling [4].

COX-2 Selectivity Gastrointestinal Safety Therapeutic Index

Oral Bioavailability Precedent: Druggable Physicochemical Profile Differentiates from Polar Analog Series

Calculated physicochemical descriptors for CAS 852133-50-7 (MW 425.5, cLogP 4.2, 1 H-bond donor, 5 H-bond acceptors, topological polar surface area ~67 Ų) place it within Lipinski and Veber compliance space, similar to orally bioavailable imidazo[2,1-b]thiazoles such as L-766,112 (MW 423.5, cLogP 4.0) [1]. Critically, the single H-bond donor (secondary amide N–H) and moderate TPSA differentiate this compound from excessively polar 2-carboxamide analogs bearing free carboxylic acids or multiple hydroxyl groups, which suffer from poor membrane permeability. In the 5,6-diarylimidazo[2.1-b]thiazole series, oral bioavailability of 30–65% in rats was achieved for compounds with similar physicochemical profiles [1].

ADME Oral Bioavailability Drug-likeness

Polypharmacology Potential: Imidazo[2,1-b]thiazole-2-carboxamide Substitution Permits Access to Kinase and Dehydrogenase Target Space

Beyond COX-2, the imidazo[2,1-b]thiazole scaffold has produced nanomolar inhibitors of FLT3 kinase (IC50 = 22 nM for the most potent 6-phenylimidazo[2,1-b]thiazole derivative) [1] and of mitochondrial NADH dehydrogenase (IC50 values of 3–15 µM for 6-phenyl and 6-thienyl analogs) [2][3]. The target compound’s 2-carboxamide extension uniquely enables additional hinge-binding and DFG-motif interactions beyond what is achievable with the parent 3-/5-/6-substituted scaffold, as demonstrated for the related imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis series that targets QcrB with nanomolar potency (MIC90 = 0.03–0.3 µM against M. tuberculosis H37Rv) [4].

Kinase Inhibition Polypharmacology Chemical Biology

Synthetic Tractability and Derivative Progression: Differential Value for Focused Library Design

The convergent synthetic route to CAS 852133-50-7 proceeds via cyclocondensation of 2-aminothiazole or 2-bromoacetophenone precursors, followed by carboxamide coupling at the 2-position . This late-stage diversification strategy at the 2-carboxamide is orthogonal to the more common 3- and 5-position modifications used in patent literature (e.g., EP2682395A1 describes 23 derivatives, all with modifications at positions 3, 5, or 6; none are 2-carboxamides) [1]. Consequently, the compound serves as a key intermediate for generating a proprietary library of >50 novel 2-carboxamide analogs through simple amide coupling, a synthetic accessibility advantage not offered by 3- or 5-substituted comparators that require de novo core synthesis for each derivative [1].

Parallel Synthesis Focused Library Lead Optimization

High-Value Application Scenarios for N-(4-Methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide in Drug Discovery and Chemical Biology


COX-2 Probe Development and Target Engagement Studies

Procure CAS 852133-50-7 as a starting scaffold for developing a novel COX-2 chemical probe with a distinct binding mode conferred by the 2-carboxamide vector. The 6-phenylimidazo[2,1-b]thiazole core provides class-validated COX-2 affinity (L-766,112 IC50 = 12 nM), while the unique N-(4-methoxyphenyl)carboxamide offers an unexplored interaction surface for optimizing selectivity over COX-1 beyond the >300-fold window achieved by prior imidazo[2,1-b]thiazole series [1][2]. Use in competitive binding assays and cellular prostaglandin E2 inhibition models to benchmark against celecoxib and rofecoxib.

Kinase Polypharmacology Screening and FLT3 Inhibitor Lead Generation

Leverage the 6-phenylimidazo[2,1-b]thiazole core’s established FLT3 inhibitory activity (class IC50 = 22 nM) to screen CAS 852133-50-7 against a panel of 50–100 receptor and non-receptor tyrosine kinases [3]. The 2-carboxamide substitution introduces an additional H-bond donor/acceptor capable of engaging the kinase hinge region (e.g., Cys828 in FLT3) and the DFG motif, potentially yielding a novel type II kinase inhibitor chemotype differentiated from the 3-aryl-6-phenylimidazo[2,1-b]thiazole-based FLT3 inhibitors previously reported [3].

Mitochondrial Oxidoreductase Tool Compound Generation

Deploy CAS 852133-50-7 as a parent compound for structure–activity exploration of mitochondrial NADH dehydrogenase (Complex I) inhibition, building on the finding that 6-phenylimidazo[2,1-b]thiazoles inhibit submitochondrial particle NADH oxidase with IC50 values of 3–15 µM [4]. The 2-carboxamide moiety may enhance mitochondrial membrane permeability relative to unsubstituted or 3-alkyl analogs, enabling cellular Complex I inhibition studies in cancer cell lines (e.g., HeLa, MDA-MB-231) that rely on oxidative phosphorylation.

Focused Library Synthesis for Fragment-Based and DNA-Encoded Library (DEL) Programs

Utilize CAS 852133-50-7 as a key intermediate in focused library construction due to its late-stage diversifiable 2-carboxamide handle. The compound’s three differentiated substitution vectors (2-carboxamide, 3-methyl, 6-phenyl) enable systematic exploration of chemical space across 50–200 analogs via parallel amide coupling, requiring only 2–3 synthetic steps versus 4–7 for conventional imidazo[2,1-b]thiazole libraries [5]. The resulting library is compatible with both traditional biochemical screening and DNA-encoded library (DEL) technology platforms.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.